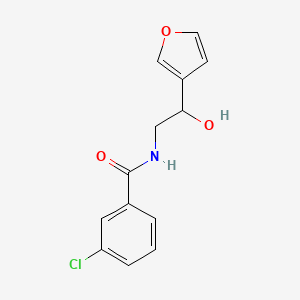
Methyl 3-(3-nitrobenzamido)-5-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-nitrobenzamido)-5-phenylthiophene-2-carboxylate is a compound that is likely to exhibit interesting physicochemical and biological properties due to the presence of both a nitro group and a thiophene ring in its structure. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multi-step reactions that may include halogenation, nitration, and the formation of amides. For instance, the nitration of methyl-3-hydroxythiophene-2-carboxylate leads to products that can undergo further chemical transformations, such as O to N acyl migrations . Additionally, the synthesis of 1,3-diphenylurea from nitrobenzene through reductive carbonylation is an example of a phosgene-free synthetic route that could be relevant for the synthesis of nitrobenzamide derivatives .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be determined using crystallographic methods, as demonstrated by the study of methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate . Such studies reveal the spatial arrangement of atoms, intramolecular interactions, and crystal packing, which are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Thiophene derivatives can participate in a variety of chemical reactions. For example, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates can react with alcohols to yield thiophene-2,4-diols, which can then be transformed into other products through O-alkylation and hydrolysis . The presence of nitro groups also allows for further functionalization, as seen in the synthesis of nitrothiophene-5-carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as acid-base behavior, solubility, and chemical stability, are important for their practical applications. The study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates provides data on these properties and the formation of metal complexes . Spectroscopic studies and quantum mechanical calculations can also offer insights into the electronic structure and behavior of these compounds in different environments .
Propiedades
IUPAC Name |
methyl 3-[(3-nitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c1-26-19(23)17-15(11-16(27-17)12-6-3-2-4-7-12)20-18(22)13-8-5-9-14(10-13)21(24)25/h2-11H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKJPDITXPDVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B3002207.png)
![4-Bromo-[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B3002208.png)
![Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3002209.png)





![1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3002221.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)
![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3002227.png)
![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid](/img/structure/B3002229.png)